molecular formula C14H12F2N2O2S B14092427 N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14092427
M. Wt: 310.32 g/mol
InChI Key: KENJEVQXQANSBK-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H11F2NO2S It is characterized by the presence of a difluorophenyl group and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2,3-difluoroaniline and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and yield. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific caspases. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different functional group attached to the benzene ring.

    N-(2,3-Difluorophenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the methylideneamino group.

    N-(2,3-Difluorophenyl)-4-methylbenzenesulfonohydrazide: Similar structure but contains a hydrazide group instead of the methylideneamino group.

Uniqueness

N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to the presence of both the difluorophenyl and methylideneamino groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H12F2N2O2S

Molecular Weight

310.32 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12F2N2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3

InChI Key

KENJEVQXQANSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)F)F

Origin of Product

United States

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